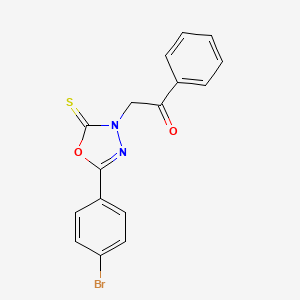
5')-B-D-threo-thymidine-13C2 Ammonia Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is a synthetic nucleoside analog. It is a modified form of thymidine, which is one of the four nucleosides that make up DNA. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt typically involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through various synthetic routes, including:
Isotope Labeling: The carbon-13 isotopes are introduced into the thymidine molecule through chemical reactions that replace the natural carbon atoms with carbon-13 atoms.
Chemical Synthesis: The labeled thymidine is then reacted with ammonia to form the ammonia salt.
Industrial Production Methods
Industrial production of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
5’)-B-D-threo-thymidine-13C2 Ammonia Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other nucleoside analogs.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of thymidine, which can be used in different scientific applications.
科学研究应用
5’)-B-D-threo-thymidine-13C2 Ammonia Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Used in DNA labeling and sequencing studies to track the incorporation of nucleosides into DNA.
Medicine: Used in diagnostic imaging and therapeutic applications, particularly in cancer research.
Industry: Used in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves its incorporation into DNA. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and incorporation of the compound into DNA. This helps in understanding the molecular targets and pathways involved in various biological processes.
相似化合物的比较
Similar Compounds
Thymidine: The natural nucleoside that 5’)-B-D-threo-thymidine-13C2 Ammonia Salt is derived from.
Deoxyuridine: Another nucleoside analog used in similar research applications.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require precise tracking and analysis of nucleoside incorporation into DNA. This sets it apart from other similar compounds that do not have isotope labeling.
属性
分子式 |
C20H30N5O12P |
|---|---|
分子量 |
563.5 g/mol |
IUPAC 名称 |
azane;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14+,15+,16+;/m0./s1 |
InChI 键 |
TUUIEHHWVRHMDA-JQQQFMHGSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C)O.N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)




![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)





